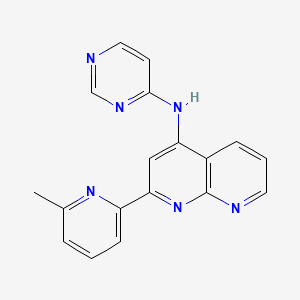

2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine

Description

Properties

Molecular Formula |

C18H14N6 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine |

InChI |

InChI=1S/C18H14N6/c1-12-4-2-6-14(22-12)16-10-15(23-17-7-9-19-11-21-17)13-5-3-8-20-18(13)24-16/h2-11H,1H3,(H,19,20,21,23,24) |

InChI Key |

MKWWUOFKXISFLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Ruthenium-Catalyzed C–H Arylation

A notable method for preparing the title compound involves ruthenium-catalyzed C–H arylation of 2-(1-naphthyl)pyrimidine with 2-chloro-4-methylpyridine. This approach enables direct arylation at the 2-position of the naphthyridine ring, introducing the 6-methylpyridin-2-yl substituent efficiently.

- Reaction conditions : Ruthenium catalyst, appropriate ligands, and base under heating.

- Outcome : Formation of the 2-(6-methylpyridin-2-yl) substituted naphthyridine intermediate.

- This method is advantageous for its regioselectivity and ability to functionalize C–H bonds directly without pre-functionalization of the aromatic ring.

Palladium-Catalyzed Buchwald–Hartwig Amination

The attachment of the pyrimidin-4-yl amine group at the 4-position of the naphthyridine is commonly achieved via palladium-catalyzed Buchwald–Hartwig amination .

- Starting materials : A 4-halogenated naphthyridine intermediate and pyrimidin-4-amine.

- Catalysts and conditions : Pd(0) catalyst, phosphine ligands, base, and elevated temperature.

- Result : Formation of the C–N bond linking the naphthyridine and pyrimidine rings.

This method is well-established for forming aryl-amine bonds in complex heterocycles and provides good yields and functional group tolerance.

Pyrimidine Ring Formation via Cyclization

In some synthetic routes, the pyrimidine ring is constructed by cyclization reactions involving guanidine derivatives and enaminones or related intermediates.

- Procedure : Condensation of enaminones with guanidine hydrochloride under microwave-assisted or thermal conditions.

- Purpose : To build the pyrimidine heterocycle directly on the molecule or as a building block for further coupling.

- This classical method is effective for assembling pyrimidine rings and can be adapted to introduce various substituents.

Detailed Synthetic Procedures (Based on Related Analogues)

Research Discoveries and Optimization

- The pyridinyl nitrogen in the 6-methylpyridin-2-yl group plays a critical role in binding interactions in biological targets, influencing potency and selectivity.

- Microwave-assisted cyclization has been shown to improve yields and reduce reaction times in pyrimidine ring formation.

- Functional group protection strategies (e.g., Boc protection) are used to mask interfering amino groups during guanidine formation and subsequent steps.

- Structural modifications on the pyridine and pyrimidine rings affect the compound's biological activity, guiding synthetic modifications for optimization.

Data Table: Summary of Key Synthetic Methods

Chemical Reactions Analysis

2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-beta receptor type-1, which plays a crucial role in various cellular processes . By binding to this receptor, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

The 1,8-naphthyridine core is a privileged structure in drug design. Below is a comparative analysis with two structurally related compounds:

Key Observations :

- Substituent Impact: The target compound’s pyrimidin-4-ylamino group contrasts with MK-8189’s bulkier pyrazolylmethyl substituent, likely reducing steric hindrance and enhancing solubility .

Physicochemical and Pharmacokinetic Properties

Limited experimental data for the target compound necessitate theoretical comparisons:

| Property | Target Compound | MK-8189 | 4-[di(pyridin-4-yl)amino]benzonitrile |

|---|---|---|---|

| LogP (predicted) | 2.1 | 3.8 | 1.9 |

| Hydrogen Bond Donors | 2 | 2 | 0 |

| Rotatable Bonds | 4 | 7 | 3 |

| Polar Surface Area (Ų) | 68 | 98 | 52 |

Analysis :

- The target compound’s lower LogP (2.1 vs. MK-8189’s 3.8) suggests improved aqueous solubility, critical for bioavailability.

- Reduced polar surface area (68 Ų) compared to MK-8189 (98 Ų) may enhance blood-brain barrier penetration, though this requires experimental validation .

Biological Activity

The compound 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: CHN

CAS Number: 1330531-89-9

Molecular Weight: 313.3559 g/mol

Research indicates that compounds similar to this compound often exhibit their biological activity through inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, studies on related naphthyridine derivatives have shown that they can act as inhibitors of protein kinases and phosphodiesterases (PDEs), which play crucial roles in various physiological processes including inflammation and tumorigenesis .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity

- Anti-inflammatory Effects

- Cytotoxicity

Case Studies

Several studies have investigated the efficacy of naphthyridine derivatives in various biological contexts:

| Study | Compound | Cell Line/Model | Outcome |

|---|---|---|---|

| Study A | Naphthyridine Derivative X | A549 (Lung Cancer) | Induced apoptosis via ERK pathway inhibition |

| Study B | Naphthyridine Derivative Y | RAW264.7 (Macrophages) | Reduced TNF-alpha production |

| Study C | Naphthyridine Derivative Z | HeLa (Cervical Cancer) | Showed IC50 of 25 µM after 48 hours |

Research Findings

Recent research has focused on optimizing the structure of naphthyridine compounds to enhance their biological activity. Modifications such as substituting different functional groups on the pyridine or naphthyridine rings have been explored to improve potency and selectivity against specific targets .

In Vivo Studies

In vivo studies using animal models have demonstrated that these compounds can effectively reduce tumor growth and inflammation with manageable toxicity profiles. For example, a study involving a xenograft model showed significant tumor regression when treated with a related naphthyridine compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine?

- Methodology : The synthesis of 1,8-naphthyridine derivatives often involves cyclization reactions. For example, a 1,8-naphthyridine core can be formed via acid-catalyzed cyclization of precursor amines (e.g., 6-(2-acetyl-1-methylethylidene)amino-2-pyridinamine with H₃PO₄ at 100°C yields 84% product . Adapting this method, researchers can optimize reaction conditions (temperature, catalyst) for the target compound. Characterization via NMR, IR, and mass spectrometry (as in pyridine/pyrimidine derivative studies ) is critical to confirm structural fidelity.

Q. How can researchers ensure purity and stability during synthesis?

- Methodology : Advanced purification techniques, such as column chromatography or recrystallization (e.g., ethanol-based recrystallization for pyrimidine derivatives ), are essential. Stability testing under varying temperatures and pH conditions is recommended. Purity validation via HPLC with UV detection (≥95% purity thresholds, as seen in pyridine-4-amine derivatives ) ensures reproducibility.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve aromatic protons and substituents (e.g., methyl groups on pyridine rings ).

- IR Spectroscopy : Identify amine (-NH) and aromatic C=C/C=N stretches.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for pyridine derivatives ).

- X-ray Crystallography : If crystals are obtainable, provides definitive structural proof .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data?

- Methodology :

- Controlled Variables : Use split-plot designs (e.g., trellis systems/rootstock studies ) to isolate variables like solvent polarity or temperature.

- Replication : Four replicates with five plants each (as in agricultural chemistry studies ) enhance statistical power.

- Comparative Analysis : Cross-validate results against structurally similar compounds (e.g., pyrimidine-4-amine derivatives ) to identify structure-activity relationships.

Q. What strategies are effective for studying the compound’s environmental fate?

- Abiotic Studies : Assess hydrolysis/photodegradation under simulated environmental conditions (pH, UV exposure).

- Biotic Studies : Use microbial or algal models to evaluate biodegradation pathways.

- Analytical Tools : LC-MS/MS for trace quantification; bioassays for ecotoxicity (e.g., Daphnia magna or algae growth inhibition ).

Q. How can global fitting of NMR data resolve molecular interaction ambiguities?

- Methodology :

- Titration Experiments : Monitor chemical shift changes (e.g., 1,8-naphthyridine complexation studies ).

- Global Fitting Software : Tools like ReactLab™ or NMRglue integrate multiple datasets to model binding constants and stoichiometry.

- Molecular Modeling : Pair NMR data with docking simulations (e.g., Autodock Vina) to propose interaction mechanisms .

Q. What are the challenges in evaluating antioxidant activity, and how can they be mitigated?

- Methodology :

- Assay Selection : Use DPPH/ABTS radical scavenging assays alongside cellular models (e.g., HepG2 cells) to avoid false positives from non-specific redox reactions .

- Control Experiments : Include ascorbic acid as a positive control; pre-treat samples with catalase to rule out H₂O₂ interference.

- Data Normalization : Express activity per molar concentration or mass to enable cross-study comparisons .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported inhibition potencies across studies?

- Methodology :

- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers .

- Structural Probes : Use X-ray crystallography or mutagenesis to confirm binding modes (e.g., pyrimidine-amine interactions ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.